2-(Phosphonomethyl)pentanedioic acid
Overview
Description
2-(Phosphonomethyl)pentanedioic acid, also known as 2-PMPA, is a compound with significant biological activity, particularly as an inhibitor of glutamate carboxypeptidase II (GCPII). This enzyme is associated with various neurological and psychiatric disorders, and inhibition by 2-PMPA has shown efficacy in preclinical models of these diseases . The compound's structure includes a phosphonate group, which is a non-hydrolyzable mimic of phosphate, making it a potent inhibitor for enzymes that utilize phosphates as substrates .
Synthesis Analysis
The synthesis of 2-PMPA and its derivatives has been a subject of research due to its potential therapeutic applications. Enantiomers of 2-PMPA have been prepared through the resolution of racemic intermediates, with the absolute configuration determined by X-ray crystallography . Additionally, fluorinated derivatives have been synthesized to explore their binding affinities and potential as imaging agents for prostate cancer . Prodrugs of 2-PMPA have also been developed to improve its bioavailability, which is otherwise limited due to the compound's highly polar nature .
Molecular Structure Analysis
The molecular structure of 2-PMPA is characterized by the presence of a phosphonate group attached to a pentanedioic acid backbone. This structure is crucial for its activity as an inhibitor of GCPII. The phosphonate group's orientation relative to the rest of the molecule has been described in the context of hydrated forms and ammonium salts, with variations in the orientation of the phosphonic group and the carboxylic hydroxyl group10.
Chemical Reactions Analysis
2-PMPA and its analogs have been evaluated for their ability to act as competitive ligands for the NMDA receptor, showing potent and selective antagonistic activity . The compound's reactivity has also been studied in the context of metal carboxylate-phosphonate hybrid compounds, where it forms complex structures with divalent metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-PMPA are influenced by its polar character, which affects its bioavailability and brain penetration. Strategies to enhance its delivery, particularly to the brain, have included the synthesis of prodrugs that mask the carboxylate and phosphonate functionalities, resulting in significantly higher delivery to both plasma and brain after intranasal administration . The compound's inhibitory potency against GCPII has been found to depend on the structure of the molecule, particularly the number of methylene units between functional groups .
Scientific Research Applications
Prostate Cancer Imaging and Therapy
- Fluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid were studied as inhibitors of prostate specific membrane antigen (PSMA) for prostate cancer imaging. These derivatives demonstrated specific binding to PSMA positive tumors in mice, suggesting potential in prostate cancer detection and staging (Graham et al., 2012).
Neurological and Psychiatric Disease Models
- 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is an inhibitor of glutamate carboxypeptidase-II (GCPII) and has shown efficacy in various neurological and psychiatric disease models. Enhancements in brain-to-plasma ratio of 2-PMPA were observed following intranasal administration, improving its delivery and potential effectiveness in these diseases (Nedelcovych et al., 2017).
Pharmacokinetics and Biological Evaluation
- A study focusing on the synthesis and biological evaluation of (R)- and (S)-2-(phosphonomethyl)pentanedioic acids, inhibitors of GCPII, highlighted their potential therapeutic applications. The study involved resolving the racemic mixture and testing the biological activity of each enantiomer (Vitharana et al., 2002).
- A bioanalytical method was developed for evaluating the pharmacokinetics of 2-PMPA, a GCP-II inhibitor. This method aids in understanding the compound's distribution and potential efficacy in various tissues (Rais et al., 2014).
Enhanced Oral Bioavailability
- Research into enhancing the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) using prodrugs showed significant improvements in plasma concentrations, suggesting a viable strategy for clinical translation of 2-PMPA in treatments (Dash et al., 2019).
Glutamate Carboxypeptidase II (NAALADase) Inhibition
- The inhibition of glutamate carboxypeptidase II (NAALADase) by 2-PMPA was studied in various assays, demonstrating its neuroprotective activity and potential therapeutic applications in ischemic brain injury and other neurological disorders (Tiffany et al., 2001).
Safety And Hazards
Future Directions
While specific future directions for 2-PMPA were not found in the search results, it’s worth noting that 2-PMPA has shown efficacy in multiple neurological and psychiatric disease preclinical models and more recently in models of inflammatory bowel disease (IBD) and cancer . This suggests potential future research directions in these areas.
properties
IUPAC Name |
2-(phosphonomethyl)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436036 | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phosphonomethyl)pentanedioic acid | |
CAS RN |
173039-10-6 | |
Record name | 2-(Phosphonomethyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-PMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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